N-[1-(6,6-dimethyl-3-oxobicyclo[3.1.0]hex-2-ylidene)ethyl]acetamide
Overview
Description
N-[1-(6,6-dimethyl-3-oxobicyclo[3.1.0]hex-2-ylidene)ethyl]acetamide, also known as DEA, is a synthetic compound that has been studied for its potential as a pharmaceutical drug. DEA is a derivative of bicyclic ketone, which has been shown to exhibit a range of biological activities. In
Mechanism of Action
The mechanism of action of N-[1-(6,6-dimethyl-3-oxobicyclo[3.1.0]hex-2-ylidene)ethyl]acetamide is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway, which plays a critical role in the regulation of inflammation and cell survival. This compound may also interact with other signaling pathways, such as the MAPK pathway, to exert its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer activities. In animal models, this compound has been shown to reduce pain and inflammation, and induce apoptosis in cancer cells. However, the exact mechanisms by which this compound exerts these effects are still being investigated.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(6,6-dimethyl-3-oxobicyclo[3.1.0]hex-2-ylidene)ethyl]acetamide in lab experiments is its high purity and reliability. The synthesis method for this compound has been optimized for high yield and purity, making it a reliable source of this compound for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively safe in animal models, further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on N-[1-(6,6-dimethyl-3-oxobicyclo[3.1.0]hex-2-ylidene)ethyl]acetamide. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of this compound in humans, particularly as an anti-inflammatory and analgesic agent. Further studies are also needed to determine the safety and efficacy of this compound in humans, and to identify any potential side effects or toxicities associated with its use.
In conclusion, this compound is a synthetic compound that has been studied for its potential as a pharmaceutical drug. Its synthesis method has been optimized for high yield and purity, making it a reliable source of this compound for research purposes. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer activities. However, further studies are needed to fully understand the mechanisms by which this compound exerts its effects, and to determine its safety and efficacy in humans.
Scientific Research Applications
N-[1-(6,6-dimethyl-3-oxobicyclo[3.1.0]hex-2-ylidene)ethyl]acetamide has been studied for its potential as a pharmaceutical drug, specifically as an anti-inflammatory and analgesic agent. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. This compound has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-[(1Z)-1-(6,6-dimethyl-3-oxo-2-bicyclo[3.1.0]hexanylidene)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-6(13-7(2)14)10-9(15)5-8-11(10)12(8,3)4/h8,11H,5H2,1-4H3,(H,13,14)/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRUIULKBDKADW-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2C(C2(C)C)CC1=O)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\C2C(C2(C)C)CC1=O)/NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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